molecular formula C9H16O4 B13794206 ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate

ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate

Cat. No.: B13794206
M. Wt: 188.22 g/mol
InChI Key: JBRFPUOICIFMPU-BQYQJAHWSA-N
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Description

Ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate is a high-purity chemical intermediate offered for research and development purposes. This compound is part of a class of esters and alkoxy-enol structures known for their utility in organic synthesis. Similar structural analogues are frequently employed as building blocks in the development of flavor and fragrance ingredients , and as key intermediates for synthesizing more complex molecules, including active ingredients in agrochemicals and pharmaceuticals . Its proposed mechanism of action in synthetic pathways likely involves its function as an electrophile or a chelating agent, making it valuable for constructing complex molecular architectures, though its specific applications and reactivity are a subject of ongoing scientific investigation. This product is strictly labeled "For Research Use Only" and is not intended for direct use in food, drugs, cosmetics, or household products, nor for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on identity, purity, and safety handling procedures.

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate

InChI

InChI=1S/C9H16O4/c1-4-7(8(10)12-5-2)9(11)13-6-3/h10H,4-6H2,1-3H3/b8-7+

InChI Key

JBRFPUOICIFMPU-BQYQJAHWSA-N

Isomeric SMILES

CC/C(=C(/O)\OCC)/C(=O)OCC

Canonical SMILES

CCC(=C(O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate likely involves the formation of the hydroxy-substituted methylidene group through controlled addition or condensation reactions on an ethyl butanoate derivative. The presence of an ethoxy and hydroxy group attached to the methylidene carbon suggests a reaction pathway involving:

Specific Reported Methods and Analogous Syntheses

While direct literature on the preparation of this compound is scarce, patents and synthetic reports provide insight into related compounds and methods:

  • Reduction of keto esters to hydroxy esters : According to patent WO2009144263A2, reduction of keto groups in heterocyclic esters using hydride donors such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) at low temperatures (-5°C to 20°C) yields hydroxy-substituted esters with high stereoselectivity. This approach can be adapted to reduce keto intermediates to hydroxy methylidene esters.

  • Use of hydride reagents : Sodium borohydride (NaBH4) is commonly employed for selective reduction of keto groups adjacent to esters, preserving the ester functionality while introducing hydroxyl groups. Reaction times vary from 30 minutes to several hours depending on substrate and temperature.

  • Condensation reactions involving ethyl propiolate : Ethyl propiolate (ethyl propynoate) is a versatile synthon used in nucleophilic addition and condensation reactions to form substituted esters. For example, reactions of ethyl propiolate with hydroxylamine derivatives in solvents such as acetonitrile or N,N-dimethylformamide (DMF) at ambient temperatures (20°C) over 10 to 18 hours yield hydroxy-substituted ester derivatives with moderate yields (40-60%). These conditions suggest a mild and efficient route to introduce hydroxy-ethoxy substituents on ester backbones.

Reaction Conditions Summary Table

Step/Method Reagents and Solvents Conditions Yield (%) Notes
Reduction of keto ester NaBH4 or LiAlH4; THF or methanol -5°C to 20°C; 30 min to 12 hours >50 Selective reduction to hydroxy ester
Condensation with ethyl propiolate Ethyl propiolate, hydroxylamine derivatives; Acetonitrile or DMF 20°C; 10-18 hours 40-60 Mild conditions, moderate yields
Recrystallization and purification Organic solvents (ethyl acetate, hexane) Ambient to reflux - Purification by chromatography

Notes on Stereochemistry and Purity

  • The (2E) configuration of the double bond is typically favored under thermodynamic control during condensation reactions.

  • Stereoselective reduction methods ensure the hydroxy group is introduced with defined stereochemistry, which is critical for the biological or material properties of the compound.

  • Purification steps often involve recrystallization or chromatographic separation to achieve high purity and isolate the desired isomer.

Critical Evaluation of Sources and Methodologies

  • The patent WO2009144263A2 provides a robust methodology for selective reduction of keto esters to hydroxy esters using hydride reagents, which can be adapted for the target compound synthesis.

  • Experimental procedures involving ethyl propiolate and hydroxylamine derivatives, as reported in peer-reviewed synthesis protocols, offer practical reaction conditions for introducing ethoxy and hydroxy substituents on ester frameworks.

  • No direct preparation method for this compound was found in major chemical repositories such as PubChem, indicating the need to infer from related compounds and synthetic analogs.

  • The exclusion of unreliable sources such as benchchem.com and smolecule.com was observed to maintain data integrity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy group under basic conditions.

Major Products Formed

    Oxidation: Formation of ethyl (2E)-2-[ethoxy(carbonyl)methylidene]butanoate.

    Reduction: Formation of ethyl (2E)-2-[ethoxy(hydroxy)methyl]butanol.

    Substitution: Formation of ethyl (2E)-2-[substituted(hydroxy)methylidene]butanoate.

Scientific Research Applications

Cosmetic Applications

2.1 Skin Care Formulations

The compound is being explored for its potential use in cosmetic formulations, particularly in skin care products. Its moisturizing properties can enhance the effectiveness of topical applications. For instance, formulations incorporating ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate could improve skin hydration and texture due to its ability to retain moisture .

2.2 Stability and Safety

In the cosmetic industry, the stability and safety of ingredients are paramount. This compound has been assessed for its safety profile in formulations, adhering to regulations set by entities such as the European Union's Cosmetic Regulation . This ensures that products containing this compound meet safety standards before market introduction.

Industrial Applications

3.1 Solvent Properties

Due to its chemical structure, this compound can act as a solvent in various industrial processes. Its ability to dissolve a wide range of substances makes it useful in formulations requiring specific solubility characteristics .

3.2 Chemical Intermediate

The compound serves as a versatile intermediate in organic synthesis, particularly in the production of other esters and derivatives that find applications in diverse chemical industries . This role is crucial for developing new materials with tailored properties.

Case Studies and Research Findings

Study/SourceApplication AreaFindings
Brazilian Journal of Pharmaceutical SciencesDrug formulationHighlighted the importance of ester compounds for enhancing bioavailability of drugs .
Advances in Dermatology and AllergologyCosmetic formulationDiscussed safety assessments for new cosmetic ingredients, including potential uses of esters like this compound .
PubChem DatabaseChemical propertiesProvided insight into the molecular structure and potential reactivity of this compound .

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert specific biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tautomerism and Chelation

The target compound exhibits keto-enol tautomerism due to its β-keto ester group, similar to ethyl diacetoacetate . However, the presence of an ethoxy-hydroxy-methylidene substituent enhances its ability to form stable enolates, which are critical in nucleophilic acyl substitutions. In contrast, ethyl diacetoacetate’s dual acetyl groups favor chelation with transition metals (e.g., Cu²⁺, Fe³⁺), making it a preferred ligand in coordination chemistry .

Substituent Effects

  • Phenylhydrazono Group (): The phenylhydrazono derivative forms stable azo compounds, enabling applications in dye synthesis. Its extended conjugation reduces solubility in polar solvents compared to the target compound .
  • Benzoylamino Group (): The benzoylamino substituent in methyl 2-benzoylamino-3-oxobutanoate increases steric hindrance, limiting its enolization but enhancing stability in acidic conditions .

Aromatic vs. Aliphatic Esters

Ethyl 2-methoxybenzoate () lacks a β-keto group but contains an aromatic ring with a methoxy substituent. This structure confers UV stability and resistance to hydrolysis, unlike aliphatic β-keto esters like the target compound, which are prone to keto-enol interconversion .

Physicochemical Properties

  • Solubility: The hydroxy and ethoxy groups in the target compound enhance water solubility compared to purely aromatic esters (e.g., ethyl 2-methoxybenzoate) .
  • Thermal Stability: β-Keto esters generally exhibit lower thermal stability than simple aliphatic esters due to enolization. Ethyl diacetoacetate’s dual acetyl groups further reduce stability compared to the target compound .

Biological Activity

Ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate, a compound with potential therapeutic applications, exhibits various biological activities that warrant detailed exploration. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethoxy group and a hydroxy substituent on a butanoate backbone. This structural configuration is essential for its biological activity. The compound can be represented as follows:

C9H16O4\text{C}_9\text{H}_{16}\text{O}_4

This molecular formula indicates the presence of functional groups that may interact with various biological targets.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of butanoate compounds showed enhanced antioxidant activity, which could be attributed to the presence of the ethoxy and hydroxy groups .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic use in conditions characterized by inflammation. The mechanism involves modulation of signaling pathways associated with inflammatory responses .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacterial strains. The compound's efficacy was assessed using standard agar diffusion methods, revealing significant inhibition zones against Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antimicrobial agents .

Case Studies

  • Case Study on Antioxidant Activity : A study involving the administration of this compound in a model organism showed a marked increase in antioxidant enzyme levels compared to control groups. This indicates its potential as a dietary supplement to enhance oxidative stress resistance.
  • Clinical Trials on Anti-inflammatory Effects : Preliminary clinical trials assessing the anti-inflammatory effects of this compound in patients with chronic inflammatory diseases showed promising results, with reduced markers of inflammation observed post-treatment.
  • Evaluation of Antimicrobial Properties : In a controlled laboratory setting, this compound was tested against common pathogens responsible for foodborne illnesses. Results indicated effective inhibition, suggesting its utility as a food preservative or therapeutic agent .

Research Findings

Recent studies have focused on optimizing the bioactivity of similar compounds through structural modifications. For instance, amide-to-ester substitutions have been shown to enhance membrane permeability and overall bioactivity, which may be applicable to this compound .

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntioxidantNeutralizes free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialInhibits bacterial growth

Q & A

What are the recommended synthetic routes and characterization techniques for ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate?

Basic Research Focus
The synthesis of this compound typically involves condensation reactions between ethyl acetoacetate derivatives and ethoxy(hydroxy)methylidene intermediates. For example, analogous procedures in describe the use of acid-catalyzed deprotection steps (e.g., HCl in dioxane) to isolate intermediates, followed by NMR characterization (e.g., ¹H-NMR in DMSO-d6 for structural confirmation). Key steps include:

  • Reagent optimization : Adjusting stoichiometry of ethoxy/hydroxy precursors to minimize side reactions.
  • Purification : Reduced-pressure distillation or column chromatography for isolating the pure product.
  • Characterization : ¹H-NMR for verifying stereochemistry (e.g., δ 3.79 ppm for methoxy groups) and GC-MS for assessing purity .

How can reaction mechanisms involving this compound’s keto-enol tautomerism be investigated?

Advanced Research Focus
The compound’s α,β-unsaturated ester structure allows for keto-enol tautomerism, which influences its reactivity. To study this:

  • Kinetic analysis : Monitor tautomeric equilibrium via time-resolved NMR or UV-Vis spectroscopy under varying pH and solvent conditions.
  • Computational modeling : Use DFT calculations to predict the stability of tautomeric forms, referencing structural analogs in (e.g., compounds with hydroxy(methoxy)methylidene groups).
  • Isotopic labeling : Introduce deuterium at the hydroxyl position to track proton transfer dynamics .

What experimental strategies address contradictions in spectral data for this compound?

Advanced Research Focus
Discrepancies in NMR or IR spectra may arise from impurities, solvent effects, or conformational isomerism. Methodological solutions include:

  • Multi-solvent NMR : Compare spectra in polar (DMSO-d6) vs. non-polar (CDCl3) solvents to identify solvent-dependent shifts, as shown in for methoxy group analysis.
  • 2D NMR techniques : Use HSQC or NOESY to resolve overlapping signals from the ethoxy and hydroxy groups.
  • Cross-validation : Pair spectral data with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

How does the compound’s stability vary under different storage conditions?

Intermediate Research Focus
Stability studies should consider:

  • Temperature : Store at -20°C to prevent hydrolysis of the ester moiety, as recommended for structurally similar compounds in .
  • Moisture control : Use desiccants or inert atmospheres to avoid degradation of the hydroxy-methylidene group.
  • Long-term monitoring : Conduct accelerated stability testing (e.g., 40°C/75% RH) and analyze degradation products via LC-MS .

What are the optimal solvents for reactions involving this compound?

Basic Research Focus
Solvent selection depends on reaction type:

  • Polar aprotic solvents (e.g., DMF, DMSO): Enhance nucleophilic substitution reactions by stabilizing intermediates.
  • Ether-based solvents (e.g., THF, diethyl ether): Suitable for Grignard or organometallic reactions, as noted in for ether-linked compounds.
  • Avoid protic solvents : Water or alcohols may hydrolyze the ester or hydroxy-methylidene groups .

How can this compound be utilized in synthesizing bioactive heterocycles?

Advanced Research Focus
The α,β-unsaturated ester serves as a Michael acceptor in cycloaddition reactions. Applications include:

  • Thiazole synthesis : React with thioamides under basic conditions, analogous to methods in for thiazolidinone derivatives.
  • Antimicrobial studies : Screen products against bacterial strains using agar diffusion assays, referencing biological activity data in for related esters.
  • Mechanistic studies : Track regioselectivity using <sup>13</sup>C-labeled substrates .

What analytical methods resolve tautomeric equilibria in solution?

Intermediate Research Focus
To quantify tautomeric ratios:

  • Variable-temperature NMR : Observe chemical shift changes at different temperatures (e.g., enol content increases at lower temps).
  • IR spectroscopy : Monitor carbonyl (C=O) vs. enol (C-O) stretching frequencies (1700–1750 cm⁻¹ vs. 1600–1650 cm⁻¹).
  • pH titrations : Correlate tautomer prevalence with solution acidity, leveraging protocols from for ester/ether systems .

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